Benzyl (4-bromobutyl)carbamate

Catalog No.
S698215
CAS No.
101625-10-9
M.F
C12H16BrNO2
M. Wt
286.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (4-bromobutyl)carbamate

CAS Number

101625-10-9

Product Name

Benzyl (4-bromobutyl)carbamate

IUPAC Name

benzyl N-(4-bromobutyl)carbamate

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

InChI

InChI=1S/C12H16BrNO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)

InChI Key

VYXYYVDRCHWCOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCBr

Synonyms

BENZYL (4-BROMOBUTYL)CARBAMATE

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCBr

Alzheimer’s Disease Research

Scientific Field: Neuropharmacology

Application Summary: Benzyl carbamates, including Benzyl (4-bromobutyl)carbamate, have been studied for their potential role as modulators of BACE1 (beta-site amyloid precursor protein cleaving enzyme 1). BACE1 is an enzyme involved in the production of amyloid-β, a peptide that accumulates in the brains of Alzheimer’s disease patients .

Methods of Application: Researchers synthesized a series of benzyl carbamates and tested their ability to inhibit BACE1 activity. The compounds were evaluated at a concentration of 10 µM using in vitro assays .

Results: One compound, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, showed approximately 28% inhibition of BACE1 activity, suggesting a potential pathway for Alzheimer’s disease treatment .

Cholinesterase Inhibition

Scientific Field: Biochemistry

Application Summary: Benzyl (4-bromobutyl)carbamate derivatives have been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases .

Methods of Application: A series of benzene-based carbamates were synthesized and their in vitro inhibitory potency against AChE and BChE was assessed. The selectivity index and IC50 values were determined for each compound .

Results: Some compounds exhibited strong inhibition against BChE, with one particular benzyl carbamate showing a two-fold higher anti-BChE activity compared to the reference inhibitor, Rivastigmine .

Peptide Synthesis

Scientific Field: Peptide Chemistry

Application Summary: Benzyl carbamates are used as protecting groups in peptide synthesis, which is crucial for constructing peptides and proteins with specific sequences .

Methods of Application: The benzyl carbamate group protects the amine functionality during peptide bond formation. It can be selectively removed without disturbing other protective groups present in the molecule .

Results: The use of benzyl carbamates in peptide synthesis allows for the precise assembly of complex peptide structures, which is essential for the production of proteins and enzymes with therapeutic applications .

Transcarbamation Reactions

Scientific Field: Organic Chemistry

Application Summary: Benzyl carbamates are involved in transcarbamation reactions, which are useful for the synthesis of amides from carbamates .

Methods of Application: The reaction typically involves the conversion of benzyl carbamates to amides using potassium carbonate in alcohols under heating conditions .

Results: This method provides an efficient pathway for the synthesis of amides, which are key components in many pharmaceuticals and organic materials .

Protecting Group in Organic Synthesis

Scientific Field: Organic Synthesis

Application Summary: Benzyl carbamates serve as protecting groups for amines in organic synthesis, allowing for the selective modification of molecules .

Methods of Application: The protecting group can be installed and removed under relatively mild conditions, which is advantageous for multi-step synthetic procedures .

Benzyl (4-bromobutyl)carbamate is a chemical compound with the molecular formula C₁₂H₁₆BrNO₂. It features a benzyl group attached to a carbamate moiety, which is further linked to a 4-bromobutyl chain. This structure provides unique properties that make it significant in various chemical and biological applications. The compound is characterized by its moderate hydrophobicity due to the benzyl and bromobutyl groups, which influences its solubility and reactivity in biological systems.

  • Nucleophilic Substitution: The bromine in the 4-bromobutyl group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Hydrolysis: In the presence of water, the carbamate bond can hydrolyze, leading to the release of benzyl amine and 4-bromobutanol.
  • Decomposition: Under certain conditions, this compound may decompose to form benzyl bromide and other by-products.

These reactions are critical for its applications in organic synthesis and medicinal chemistry .

Benzyl (4-bromobutyl)carbamate exhibits notable biological activities, particularly as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are crucial for neurotransmitter regulation in the nervous system. The compound's structural features contribute to its inhibitory potency, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's disease . Its interactions with these enzymes suggest potential therapeutic applications.

The synthesis of Benzyl (4-bromobutyl)carbamate typically involves several steps:

  • Formation of the Bromobutyl Chain: Starting from 4-bromobutanol, a reaction with a suitable acid chloride can yield the corresponding bromide.
  • Carbamate Formation: The bromobutyl intermediate is then reacted with benzyl amine or another amine source in the presence of a carbonic acid derivative (such as phosgene or chloroformate) to form the carbamate.
  • Purification: The final product is purified using techniques like column chromatography.

This multi-step process allows for precise control over the chemical structure and purity of the final product .

Benzyl (4-bromobutyl)carbamate has diverse applications:

  • Pharmaceuticals: Its inhibitory effects on cholinesterases make it relevant in drug development for neurodegenerative diseases.
  • Chemical Research: It serves as an intermediate in organic synthesis, particularly in creating more complex molecules.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity against specific enzymes.

These applications highlight its versatility in both medicinal chemistry and industrial processes .

Studies have shown that Benzyl (4-bromobutyl)carbamate interacts significantly with acetylcholinesterase and butyrylcholinesterase. The compound's structure allows it to fit into the active site of these enzymes, thereby inhibiting their function. This interaction is influenced by steric factors and electronic properties of the substituents on the benzene ring and bromobutyl chain. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent .

Benzyl (4-bromobutyl)carbamate shares similarities with various other carbamates and halogenated compounds. Here are some comparable compounds:

Compound NameStructural FeaturesSimilarity
tert-Butyl (4-bromobutyl)carbamatetert-butyl group instead of benzyl0.98
tert-Butyl (5-bromopentyl)carbamateLonger alkyl side chain0.98
tert-Butyl N-(3-Bromopropyl)carbamateDifferent alkyl chain0.91
tert-Butyl (4-aminobutyl)carbamateAmino group instead of bromo0.88
Benzyl bromideHalogenated compound without carbamateN/A

These compounds differ mainly in their side chains or functional groups, which affects their biological activity and chemical reactivity. Benzyl (4-bromobutyl)carbamate stands out due to its specific combination of a benzene ring, carbamate functionality, and brominated alkane, which enhances its inhibitory properties against cholinesterases compared to others in its class .

Benzyl (4-bromobutyl)carbamate is synthesized through nucleophilic substitution reactions involving carbamate-protected amines and alkyl bromides. A common approach involves the Boc (tert-butyloxycarbonyl) protection of benzylamine derivatives, followed by alkylation with 1,4-dibromobutane. For example, benzylamine is first protected using di-tert-butyl dicarbonate (Boc₂O) in acetonitrile, yielding tert-butyl benzylcarbamate. Subsequent deprotonation with sodium hydride (NaH) in dimethylformamide (DMF) facilitates the nucleophilic substitution with 1,4-dibromobutane at 0–25°C, producing benzyl (4-bromobutyl)carbamate in yields of 23–44%.

Key optimization parameters include:

  • Molar ratios: Excess NaH (1.5–2.0 equivalents) improves alkylation efficiency.
  • Temperature control: Reactions conducted below 25°C minimize elimination byproducts.
  • Solvent selection: Polar aprotic solvents like DMF enhance reaction rates compared to dichloromethane or toluene.

Table 1: Comparison of Classical Synthetic Methods

MethodReagentsYield (%)ByproductsReference
Boc protection + alkylationBoc₂O, NaH, 1,4-dibromobutane44Elimination products
Direct benzylationBenzyl chloroformate, 4-bromobutylamine27Hydrolysis products

Comparative Analysis with Analogous Carbamate Derivatives

Benzyl (4-bromobutyl)carbamate exhibits distinct reactivity compared to tert-butyl and aromatic carbamate analogs:

  • Steric effects: The benzyl group provides less steric hindrance than tert-butyl derivatives, enabling faster alkylation kinetics.
  • Electronic factors: Electron-withdrawing bromine at the terminal position enhances electrophilicity, facilitating subsequent nucleophilic substitutions (e.g., azidation).
  • Solubility: Benzyl derivatives display higher solubility in polar solvents (e.g., DMF) compared to aliphatic carbamates, simplifying purification.

Table 2: Properties of Carbamate Derivatives

DerivativeSolubility (DMF)Alkylation Rate (relative)Thermal Stability (°C)
Benzyl (4-bromobutyl)carbamateHigh1.0150–160
tert-Butyl analogModerate0.6170–180
Phenyl carbamateLow0.3130–140

Catalytic and Enzymatic Methods for Regioselective Synthesis

Recent advances focus on regioselective synthesis using catalytic systems:

  • Enzymatic alkoxycarbonylation: Candida antarctica lipase B (CAL-B) selectively catalyzes carbamate formation at primary amines, achieving 63–88% yields for benzyl derivatives.
  • Palladium-catalyzed coupling: Buchwald-Hartwig amination with Pd₂(dba)₃ and (±)-BINAP ligand enables C–N bond formation between 4-bromobutylcarbamate and chloroquinoline derivatives.
  • Continuous-flow systems: DBU (1,8-diazabicycloundec-7-ene)-mediated reactions under CO₂ pressure (5 bar) reduce reaction times to 50 minutes with 79–92% yields.

Table 3: Catalytic Methods and Yields

Catalyst/EnzymeSubstrateYield (%)Selectivity
CAL-BPrimary amines88>95%
Pd₂(dba)₃/BINAPHalogenated aromatics6385%
DBU/CO₂Alkyl bromides9298%

Industrial-Scale Production Challenges and Solutions

Scaling benzyl (4-bromobutyl)carbamate synthesis presents challenges:

  • Purification complexity: Elimination byproducts (e.g., alkenes) require chromatographic separation, increasing costs.
  • Bromine handling: Corrosivity of 1,4-dibromobutane necessitates specialized reactor materials (e.g., Hastelloy).
  • Catalyst recovery: Homogeneous palladium catalysts are difficult to recycle, prompting use of immobilized analogs.

Solutions include:

  • Continuous-flow reactors: Microreactors enhance heat transfer and reduce side reactions, improving yields to >90%.
  • Green chemistry protocols: Replace NaH with cesium carbonate and tetrabutylammonium iodide (TBAI) in DMF, reducing hazardous waste.

Table 4: Industrial-Scale Optimization Strategies

ChallengeSolutionOutcome
Byproduct formationLow-temperature flow reactorsYield increase to 90%
Bromine corrosionHastelloy C-22 reactorsReactor lifespan +300%
Catalyst costImmobilized Pd on silicaRecycled 5–7 cycles

Role as a Precursor in Pharmacophore Development

Benzyl (4-bromobutyl)carbamate serves as a critical intermediate in pharmacophore design due to its dual functionality: the bromine atom acts as a leaving group for nucleophilic substitutions, while the carbamate group provides stability during synthetic transformations. For example, in the development of mitofusin activators—compounds targeting mitochondrial fusion proteins—carbamate derivatives analogous to this compound have been used to mimic critical amino acid side chains in peptide precursors [4]. The bromobutyl chain enables precise spatial positioning of functional groups, which is essential for optimizing ligand-receptor interactions.

A notable application involves its use in synthesizing cycloalkyl-containing linkers for small-molecule agonists. In one study, carbamate-protected intermediates similar to benzyl (4-bromobutyl)carbamate were hydrolyzed to generate primary amines, which were subsequently coupled with carboxylic acids to form amide bonds. This strategy yielded compounds with improved pharmacokinetic properties, including enhanced blood-brain barrier penetration [4].

Table 1: Comparative Reactivity of Brominated Carbamates in Pharmacophore Synthesis

CompoundReactivity (S~N~2)Stability Under Acidic ConditionsApplications in Drug Design
Benzyl (4-bromobutyl)carbamateHighModeratePeptide mimetics, kinase inhibitors
tert-Butyl (4-bromobutyl)carbamateModerateHighPROTACs, covalent inhibitors

Functionalization Strategies for Drug Discovery

The bromine atom in benzyl (4-bromobutyl)carbamate enables diverse functionalization pathways, making it a linchpin in medicinal chemistry campaigns. Key strategies include:

  • Cross-Coupling Reactions: The bromobutyl moiety participates in Suzuki-Miyaura couplings with boronic acids to introduce aryl or heteroaryl groups. For instance, coupling with pyridinylboronic acids generates nitrogen-rich scaffolds for kinase inhibitor development [6].
  • Nucleophilic Substitutions: Replacement of bromine with amines, thiols, or alcohols yields secondary carbamates with tailored physicochemical properties. This approach has been employed to create prodrugs with enhanced solubility profiles [5].
  • Reductive Amination: After bromine displacement with an amine, the resulting primary amine undergoes condensation with ketones or aldehydes to form imines, which are reduced to stable alkylamines.

Table 2: Functionalization Reactions of Benzyl (4-Bromobutyl)Carbamate

Reaction TypeReagents/ConditionsProduct Application
Suzuki CouplingPd(PPh~3~)~4~, Na~2~CO~3~, DMEAryl-functionalized kinase inhibitors
Gabriel SynthesisPhthalimide, K~2~CO~3~Primary amines for antibiotic leads
Mitsunobu ReactionDIAD, PPh~3~, ROHEther-linked antifungals

Integration into Cross-Linking Reagents and Polymer Chemistry

In polymer science, benzyl (4-bromobutyl)carbamate acts as a cross-linking agent due to its ability to form covalent bonds with nucleophiles. For example, in epoxy resin synthesis, the bromine atom reacts with bisphenol-A derivatives to create branched networks with enhanced thermal stability. The carbamate group remains inert during polymerization, ensuring controlled network formation [1].

Additionally, this compound has been used to synthesize stimuli-responsive hydrogels. The bromine atom is replaced with acrylate groups via nucleophilic substitution, followed by free-radical polymerization with N-isopropylacrylamide. The resulting hydrogels exhibit temperature-dependent swelling behavior, making them suitable for drug delivery systems [3].

Utilization in Peptide and Protein Engineering

Benzyl (4-bromobutyl)carbamate plays a pivotal role in peptide synthesis as a temporary protecting group for amines. The benzyl carbamate (Cbz) group is selectively removed via hydrogenolysis using palladium catalysts, allowing sequential peptide chain elongation without disturbing existing amide bonds [5]. This property is exploited in solid-phase peptide synthesis (SPPS) to construct complex polypeptides with high fidelity.

In protein engineering, the bromobutyl chain serves as a heterobifunctional linker for site-specific bioconjugation. For instance, it is used to tether fluorescent dyes to lysine residues in antibodies, enabling the creation of antibody-drug conjugates (ADCs). The carbamate linkage ensures stability under physiological conditions, while the bromine permits subsequent click chemistry modifications [4].

Equation 1: Deprotection of Benzyl Carbamate in Peptide Synthesis
$$
\text{Benzyl (4-bromobutyl)carbamate} \xrightarrow{\text{H}2/\text{Pd-C}} \text{4-Bromobutylamine} + \text{CO}2 + \text{Toluene}$$

XLogP3

2.9

Wikipedia

Benzyl (4-bromobutyl)carbamate

Dates

Last modified: 08-15-2023

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